2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride
Description
Properties
IUPAC Name |
2-chloro-3-piperidin-4-yloxyquinoxaline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClH/c14-12-13(18-9-5-7-15-8-6-9)17-11-4-2-1-3-10(11)16-12;/h1-4,9,15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXAYOMZBQFJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=CC=CC=C3N=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-23-2 | |
| Record name | Quinoxaline, 2-chloro-3-(4-piperidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185309-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride typically involves the reaction of 2-chloroquinoxaline with piperidin-4-ol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is then purified and converted to its hydrochloride salt form. The general reaction scheme is as follows:
Starting Materials: 2-chloroquinoxaline and piperidin-4-ol.
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., potassium carbonate).
Product Isolation: The product is isolated and purified, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The presence of the quinoxaline ring allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Substitutions
a. 2-Chloro-3-(piperazin-1-yl)quinoxaline Hydrochloride (CAS: 55686-36-7)
- Molecular Weight : 285.17 g/mol .
- Key Difference: Replaces the piperidin-4-yloxy group with a piperazine ring.
- Synthetic Utility : Used in radioligand synthesis (e.g., [³H]VUF10166) for 5-HT₃ receptor studies .
b. 2-Chloro-3-(4-(phenylsulfonyl)piperazin-1-yl)quinoxaline (7a)
Hydrazinyl-Substituted Quinoxaline Derivatives
Compounds such as 2-chloro-3-(2-(2-chlorobenzylidene)hydrazinyl)quinoxaline (6b) and 2-chloro-3-(2-(2,4-dichlorobenzylidene)hydrazinyl)quinoxaline (6d) () exhibit:
- Melting Points : 224–226°C (6b) vs. 182–184°C (6d), indicating reduced crystallinity with bulkier substituents.
- Spectral Data : IR and NMR profiles confirm hydrazone (C=N) and aromatic proton signals, differing from the ether-linked piperidine in the target compound.
Heterocyclic Modifications on the Quinoxaline Core
a. 2-Chloro-3-(2-phenyl-1,2,3-triazol-4-yl)quinoxaline (44)
- Synthesis : Phosphorus oxychloride-mediated reaction yields an 80% product with a triazole substituent .
- Key Contrast: The triazole group introduces a planar, aromatic heterocycle, contrasting with the non-aromatic piperidine in the target compound.
b. 8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline (BSK 805)
- Molecular Weight : 599.93 g/mol .
- Application: A kinase inhibitor with a pyrazole-piperidine substituent, highlighting the versatility of quinoxaline in drug design .
Table 1: Key Properties of Selected Quinoxaline Derivatives
Biological Activity
2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and potential antitumor effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a chlorine atom and a piperidine moiety. This unique structure contributes to its biological activity, particularly in inhibiting microbial growth.
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of fungi and bacteria, showcasing its potential as an antifungal agent.
Table 1: Antimicrobial Efficacy Against Fungal Strains
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 15 | 32 µg/mL |
| Candida krusei | 20 | 16 µg/mL |
| Aspergillus niger | 18 | 64 µg/mL |
| Aspergillus flavus | 10 | 128 µg/mL |
The compound demonstrated variable efficacy across different strains, particularly showing heightened effectiveness against Candida krusei and moderate activity against Aspergillus niger .
The mechanism involves the compound's interaction with microbial cellular processes. It may inhibit key enzymes or disrupt cell wall synthesis, leading to microbial cell death. This mechanism is crucial for its application in treating fungal infections .
Study on Antifungal Activity
A comprehensive study evaluated the antifungal effectiveness of this compound using both in vitro and in vivo models. The in vitro tests involved exposing various fungal strains to the compound, while the in vivo efficacy was assessed using a murine model of oral candidiasis induced by Candida albicans ATCC 10231.
Findings:
- The compound significantly reduced fungal load in treated mice compared to controls.
- Histopathological analysis revealed restoration of normal tissue architecture in treated groups, indicating potential therapeutic benefits beyond mere fungal inhibition .
Antitumor Potential
Emerging studies suggest that quinoxaline derivatives, including this compound, may possess antitumor properties. Preliminary data indicate that these compounds can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 40 |
These findings warrant further investigation into the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling piperidin-4-ol derivatives with chlorinated quinoxaline precursors under basic conditions (e.g., NaOH in dichlorethane). Critical parameters include reaction temperature (optimized at 20–25°C), stoichiometry of reagents, and purification via recrystallization or column chromatography. Side reactions, such as hydrolysis of the chloro group, can reduce yields; thus, anhydrous conditions are essential .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption and degradation. Use PPE (gloves, lab coat, goggles) during handling, and work in a fume hood to avoid inhalation. Avoid contact with strong oxidizers or bases, as these may trigger decomposition .
Q. What key analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., piperidinyloxy and chloro groups). Peaks near δ 3.5–4.0 ppm typically indicate piperidine protons.
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.
- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H] at m/z ~308. Contaminants (e.g., unreacted precursors) should be <1% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or LCMS adducts)?
- Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents) or stereoisomers. For NMR, compare experimental data with computational predictions (e.g., DFT simulations). For LCMS adducts, use high-resolution MS to differentiate between sodium/potassium adducts and actual impurities. Cross-validate with alternative techniques like IR spectroscopy or X-ray crystallography .
Q. What strategies optimize the coupling reaction between piperidine derivatives and chloroquinoxaline precursors to minimize by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.
- Catalyst Screening : Test Pd-based catalysts for Suzuki-like couplings or phase-transfer catalysts for improved regioselectivity.
- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and halt it before side reactions dominate.
- Reference CRDC subclass RDF2050108 for process control frameworks .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Conduct stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC; acidic conditions may hydrolyze the piperidinyloxy group, while elevated temperatures accelerate decomposition. Use Arrhenius plots to predict shelf life. Store samples at neutral pH and low temperatures for long-term stability .
Q. What theoretical frameworks guide the design of novel derivatives based on this compound’s scaffold?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloro with fluorophenyl groups) to enhance binding affinity in target proteins.
- Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinase enzymes).
- Retrosynthetic Analysis : Apply Corey’s logic to plan efficient synthetic pathways for derivatives.
- Link these approaches to broader chemical engineering principles (CRDC subclass RDF2050103) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
